Source: Chroman-7-ylmethanamine hydrochloride is derived from chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydrofuran ring. This compound is often synthesized for research purposes and has potential applications in medicinal chemistry.
Classification: It belongs to the class of amines and can be categorized under chroman derivatives. Its structural framework suggests potential biological activity, making it a candidate for further pharmacological studies.
Methods: The synthesis of Chroman-7-ylmethanamine hydrochloride typically involves several steps:
Technical Details: The synthesis can be optimized through various reaction conditions such as temperature, solvent choice, and catalysts to improve yield and purity.
Structure: Chroman-7-ylmethanamine hydrochloride features a chroman core with an amine group attached at the 7-position. The molecular formula can be represented as .
Data:
Reactions: Chroman-7-ylmethanamine hydrochloride can participate in various chemical reactions:
Technical Details: Each reaction type requires specific conditions such as temperature control and choice of solvents to ensure successful transformations.
The mechanism of action for Chroman-7-ylmethanamine hydrochloride is not fully elucidated but is hypothesized based on its structural features:
Physical Properties:
Chemical Properties:
Chroman-7-ylmethanamine hydrochloride has several scientific uses:
Chroman-7-ylmethanamine hydrochloride belongs to the chromane (benzopyran) structural family, characterized by a benzofused tetrahydropyran ring system. Its core structure consists of a 3,4-dihydro-2H-chromene scaffold with an aminomethyl substituent at the 7-position, protonated as a hydrochloride salt for enhanced solubility and stability. The molecular formula is C₁₀H₁₄ClNO (MW: 199.68 g/mol), with the SMILES notation NCC1=CC=C2C(=C1)CCOC2.[H]Cl
precisely defining atomic connectivity [1].
This compound exhibits positional isomerism relative to other chromanmethanamine derivatives. For example, Chroman-2-ylmethanamine features the aminomethyl group at the chiral C2 position, influencing conformational flexibility and receptor binding [8], whereas Chroman-3-ylmethanamine hydrochloride (CAS 113771-75-8) demonstrates altered electronic distributions due to attachment at the C3 carbon [1]. The 7-substitution pattern confers distinct pharmacophoric properties by positioning the basic amine moiety ortho to the oxygen bridge, enabling hydrogen-bonding geometries inaccessible to C2 or C3 isomers.
Table 1: Structural Comparison of Key Chromanmethanamine Derivatives
Compound Name | Substitution Position | Molecular Formula | Key Structural Features |
---|---|---|---|
Chroman-7-ylmethanamine | C7 | C₁₀H₁₄ClNO | Amine ortho to oxygen; planar aniline-like pharmacophore |
Chroman-2-ylmethanamine | C2 (chiral center) | C₁₀H₁₃NO | Amine at stereogenic center; flexible ethylamine chain |
Chroman-3-ylmethanamine HCl | C3 | C₁₀H₁₄ClNO | Amine beta to oxygen; semi-rigid cyclic conformation |
7-(Aminomethyl)spiro[chroman-2,4'-piperidin]-4-one | C7-spiro | C₁₄H₁₈N₂O | Spirocyclic extension; dual H-bond donor/acceptor sites |
Advanced derivatives incorporate this scaffold into polycyclic systems. Notable examples include spirochroman-piperidinones where the chroman-7-ylmethanamine unit connects to piperidine via carbonyl bridges, enhancing three-dimensional complexity and target engagement [2]. Patent literature describes fused chroman-chromene hybrids with aminomethyl groups at C7, which serve as core structural motifs for neurokinin receptor antagonists and estrogen modulators [4].
The chroman scaffold emerged as a privileged structure in medicinal chemistry following the discovery of endogenous tocopherols (vitamin E derivatives) in the 1930s. Early pharmacological studies focused on 2,2-dimethylchroman antioxidants, but the aminomethyl-functionalized derivatives gained prominence in the 1980s with the exploration of rigidified catecholamine analogs [6]. Chroman-7-ylmethanamine represented a strategic conformational restriction of 2-phenylethylamine neurotransmitters, locking the aniline moiety into a near-planar orientation that preferentially binds aminergic GPCRs.
Significant milestones include:
Pharmacophore evolution refined the spatial orientation of the amine group relative to the chroman oxygen. Comparative studies revealed that C7 substitution (as in Chroman-7-ylmethanamine) enables optimal vectoring for hydrogen-bond donation to aspartate residues in aminergic GPCRs, while C2-substituted congeners favor hydrophobic pocket engagement. Modern design incorporates thiophene or pyridine appendages at C7 to extend π-stacking capabilities, as seen in kinase inhibitors like Vandetanib derivatives [10].
Chroman-7-ylmethanamine hydrochloride serves as a versatile building block in multitarget-directed ligand (MTDL) development, particularly for neurodegenerative disorders and oncology. Its structural duality—combining a planar aromatic system with a flexible basic side chain—enables simultaneous engagement of unrelated targets:
Mechanistic Advantages in Polypharmacology
Table 2: Multitarget Applications of Chroman-7-ylmethanamine Hybrids
Hybrid Structure | Disease Application | Targets Engaged | Efficacy Metrics |
---|---|---|---|
7-(Thiophen-2-ylmethylamino)spirochroman-4-one | Breast cancer & melanoma | HDAC6, ERα, Tubulin polymerization | IC₅₀ = 0.31–5.62 μM in MCF-7/B16F10 cells [2] |
Tacrine-chroman-7-ylmethanamine conjugate | Alzheimer’s disease | AChE, BuChE, BACE1 | Kᵢ = 12 nM (AChE); 78% Aβ reduction [5] |
Chroman-7-yl-benzimidazole kinase modulator | Chronic myeloid leukemia | BCR-ABLᵀ³¹⁵ᴵ, Aurora B, JAK2 | 85% proliferation inhibition at 1 μM [9] |
Computational strategies have been pivotal in optimizing these hybrids:
Notably, spirocyclic derivatives incorporating this scaffold show promise against multifactorial cancers. Molecular docking confirms simultaneous occupancy of the BACE1 catalytic pocket and HDAC2 zinc-binding domain by a single chroman-7-ylmethanamine hybrid, rationalizing its nanomolar potency in glioblastoma models [2] [10]. These advances validate chroman-7-ylmethanamine hydrochloride as an enabling pharmacophore for next-generation polypharmacological agents.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0